N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-2-yl group at position 3. The triazole ring is linked via a sulfanyl bridge to an acetamide moiety bearing a 3-chlorophenyl group. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (allyl) substituents, which may enhance its biological activity and pharmacokinetic properties. The compound’s design aligns with strategies to optimize antimicrobial, anti-inflammatory, and anti-exudative activities observed in structurally related 1,2,4-triazole derivatives .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5OS/c1-2-10-24-17(15-8-3-4-9-20-15)22-23-18(24)26-12-16(25)21-14-7-5-6-13(19)11-14/h2-9,11H,1,10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPBTMXUGRYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine and Prop-2-en-1-yl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: This can be achieved through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the pyridine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: Potential therapeutic agent for the treatment of diseases, particularly those involving microbial infections or cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives are known to interact with enzymes or receptors, inhibiting their activity. The molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural variations among analogs include substitutions on the triazole ring, pyridine/pyridinyl positioning, and modifications to the arylacetamide group. Below is a detailed comparison:
Substituent Effects on the Triazole Ring
- Alkyl vs. 4-Methylphenyl-Substituted Analog: Substituting allyl with 4-methylphenyl (as in ) increases hydrophobicity, which may enhance membrane penetration but reduce solubility .
Pyridine/Pyridinyl Positioning
- Pyridin-2-yl vs. Pyridin-4-yl :
- The target compound’s pyridin-2-yl group at position 5 creates a distinct electronic environment compared to pyridin-4-yl analogs (e.g., ). The 2-pyridinyl nitrogen’s proximity to the triazole ring may facilitate hydrogen bonding or coordination with metal ions in enzyme active sites .
- Pyridin-4-yl derivatives (e.g., ) exhibit broader antimicrobial activity but lower anti-inflammatory potency, suggesting substituent positioning critically affects target selectivity .
Arylacetamide Modifications
- Chlorophenyl vs. Other Halogenated/Substituted Phenyl Groups :
- The 3-chlorophenyl group in the target compound enhances electron-withdrawing effects, stabilizing the molecule and improving interactions with hydrophobic pockets in proteins .
- Analogs with 4-chloro-2-methoxy-5-methylphenyl () or 3,4-difluorophenyl () substituents show variable activity, with fluorinated derivatives often exhibiting improved metabolic stability but reduced acute efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
